N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
Starting Materials: 6-cyclopropylpyridine, fluorobenzene, and methoxybenzene.
Reaction: Electrophilic aromatic substitution reactions introduce the fluorine and methoxy groups onto the benzene ring.
Sulfonamide Formation
Starting Materials: The substituted benzene derivative and sulfonyl chloride.
Reaction: The benzene derivative reacts with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Cyclopropylpyridine Intermediate
Starting Materials: Cyclopropylamine and 3-bromopyridine.
Reaction: Cyclopropylamine reacts with 3-bromopyridine under basic conditions to form 6-cyclopropylpyridine.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonamide group can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Products: Substitution reactions can replace the fluorine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in the treatment of bacterial infections or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The cyclopropyl and pyridine groups could enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-ethoxybenzene-1-sulfonamide: Similar structure but with an ethoxy group instead of methoxy.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-22-15-7-5-13(17)8-16(15)23(20,21)19-10-11-2-6-14(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXBVLODFSDHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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